molecular formula C10H12FIN2O2 B1439783 (4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester CAS No. 1237535-77-1

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B1439783
CAS No.: 1237535-77-1
M. Wt: 338.12 g/mol
InChI Key: PUWIRYZSDQKVII-UHFFFAOYSA-N
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Description

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester: is a chemical compound with the molecular formula C10H12FIN2O2. It is a derivative of pyridine, featuring a fluorine atom at the 4-position and an iodine atom at the 3-position on the pyridine ring, with a tert-butyl carbamate group attached to the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester typically involves the following steps:

  • Halogenation: The starting material, 4-fluoropyridine, undergoes halogenation to introduce the iodine atom at the 3-position.

  • Amination: The iodinated pyridine is then subjected to amination to introduce the amino group at the 2-position.

  • Carbamate Formation: The amino group is converted to a carbamate group by reacting with tert-butyl chloroformate under appropriate conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the iodine atom to hydrogen.

  • Substitution: The fluorine and iodine atoms can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and potassium fluoride (KF) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with hydrogen replacing iodine.

  • Substitution Products: Derivatives with different nucleophiles replacing fluorine or iodine.

Scientific Research Applications

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester: has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways involving pyridine derivatives.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:

  • (5-Fluoro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester

  • (2-Chloro-4-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester

Uniqueness: The uniqueness of This compound lies in its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-(4-fluoro-3-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-8-7(12)6(11)4-5-13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWIRYZSDQKVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194840
Record name 1,1-Dimethylethyl N-(4-fluoro-3-iodo-2-pyridinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237535-77-1
Record name 1,1-Dimethylethyl N-(4-fluoro-3-iodo-2-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1237535-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(4-fluoro-3-iodo-2-pyridinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-fluoro-3-iodopyridin-2-yl)carbamate
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Synthesis routes and methods

Procedure details

An oven-dried 3-neck round bottom flask equipped with an overhead stirrer, temperature probe, and addition funnel was charged with tert-butyl (4-fluoropyridin-2-yl)carbamate (Int-26, 31.8 g, 150 mmol), TMEDA (56.6 mL, 375 mmol) and THF (200 mL). The solution was cooled to −78° C. and a solution of n-butyllithium (2.50 M in hexane, 150 mL, 375 mmol) was added dropwise such that the reaction mixture temperature remained below −70° C. Upon completion of addition, the reaction mixture was stirred at −78° C. for 1 h, and a solution of I2 (95.2 g, 375 mmol) in THF (160 mL) was added via addition funnel. The addition was again controlled to keep the reaction mixture temperature below −70° C., and the resulting mixture was stirred at −78° C. for 1 h. A solution of NaHSO3 (61 g, 580 mmol) in water (200 mL) was added to the reaction mixture as it warmed to room temperature. Ethyl acetate was added and the biphasic mixture was stirred at room temperature for 1 h. Water (500 mL) was added and the phases were separated. The aqueous phase was extracted with EtOAc (3×400 mL); the organic phases were combined, dried over magnesium sulfate, filtered and concentrated to give an off-white solid. This solid was suspended in methylene chloride (50 mL) and the solid was isolated by suction filtration and washed with a minimum of methylene chloride. The filtrate was concentrated and filtered to give a second crop of product. The solids were combined and dried under vacuum to give tert-butyl (4-fluoro-3-iodopyridin-2-yl)carbamate as a white solid (45.63 g, 86% yield). LC-MS: (FA) ES+ 339. 1H NMR (400 MHz, d6-DMSO) δ ppm 9.47 (s, 1H), 8.32 (dd, J=8.9, 5.5 Hz, 1H), 7.18 (dd, J=7.2, 5.5 Hz, 1H), 1.44 (s, 9H).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
Name
Quantity
56.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
95.2 g
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Four
Quantity
61 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Fluoro-3-iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
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